ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
Description
Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a heterocyclic compound characterized by a fused pyrido-triazolopyrimidinone core linked to an ethyl benzoate group. This structure combines a nitrogen-rich bicyclic system with a lipophilic ester substituent, which may enhance membrane permeability and modulate pharmacological activity.
Properties
IUPAC Name |
ethyl 4-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-2-25-16(24)11-3-5-12(6-4-11)21-8-7-14-13(15(21)23)9-18-17-19-10-20-22(14)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSXPFMHSKVGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrido-triazolo-pyrimidine core, followed by esterification to introduce the ethyl benzoate moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a pyrido-triazolo-pyrimidine core , which is integral to its biological activity. The unique arrangement of heterocycles contributes to its pharmacological relevance. Key structural attributes include:
- Molecular Formula : C17H13N5O3
- Molecular Weight : 335.32 g/mol
- Density : Approximately 1.47 g/cm³
These structural characteristics facilitate interactions with various biological targets, making it a candidate for diverse applications.
Biological Activities
Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate exhibits several noteworthy biological activities:
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Its mechanism of action could involve the modulation of enzyme activity or receptor function relevant to cancer progression.
- Antibacterial and Antiviral Effects : The compound's structure suggests potential efficacy against various bacterial and viral infections. Its interaction with microbial enzymes may disrupt essential metabolic processes.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrido-triazolo-pyrimidine core.
- Esterification to introduce the ethyl benzoate moiety.
Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions. For industrial applications, optimized synthetic routes are employed to enhance yield and purity through techniques such as continuous flow synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electrochemical Behavior: Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP) exhibit redox potentials near −0.85 V (vs. Ag/AgCl), while ester-containing analogues may shift due to resonance effects .
- Bioactivity: The benzoate group’s steric bulk may reduce receptor binding compared to smaller substituents (e.g., S2-TP’s piperidinomethyl group, which shows stronger DNA interaction ).
Biological Activity
Ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral properties. The compound's unique structure, which includes a fused pyrido-triazolo-pyrimidine core, plays a crucial role in its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 270.25 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Core Structure | Fused pyrido-triazolo-pyrimidine |
| Functional Group | Ethyl benzoate moiety |
| Key Atoms | Contains nitrogen-rich heterocycles |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Methodology : The MTT assay was employed to evaluate cell viability.
- Findings : The compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like Cisplatin.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Ethyl 4-(6-oxopyrido...) | 17.83 | MDA-MB-231 |
| Ethyl 4-(6-oxopyrido...) | 19.73 | MCF-7 |
| Cisplatin | 38.6 | MDA-MB-231 |
These results suggest that ethyl 4-(6-oxopyrido...) could serve as a promising candidate for further development in cancer therapy.
Antibacterial Activity
The compound has also shown potential antibacterial properties. Research indicates that derivatives of triazolopyrimidine structures exhibit significant activity against various bacterial strains.
- Mechanism of Action : The interaction with bacterial enzymes and disruption of metabolic pathways are hypothesized mechanisms.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
Antiviral Activity
Although less explored than its anticancer and antibacterial properties, preliminary studies suggest that ethyl 4-(6-oxopyrido...) may possess antiviral effects.
- Target Viruses : Certain studies indicate activity against viral replication processes.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A series of triazolopyrimidine derivatives were synthesized and tested for their antitumor effects.
- The most potent compounds were identified based on their structural features and biological activity.
-
Synthesis and Characterization :
- Various synthetic routes have been developed to optimize yield and purity.
- Characterization techniques such as IR spectroscopy and NMR were utilized to confirm the structures.
-
Future Directions :
- Ongoing research aims to elucidate the specific mechanisms of action through molecular docking studies.
- Further biological evaluations are planned to explore the full therapeutic potential of this compound.
Q & A
Q. What are the established synthetic routes for ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate?
The synthesis typically involves multi-step pathways starting with condensation of pyrimidine precursors and triazole derivatives. Key steps include:
- Cyclization : Acidic conditions (e.g., HCl or H₂SO₄) facilitate ring closure to form the fused pyrido-triazolopyrimidine core .
- Esterification : Introduction of the ethyl benzoate moiety via nucleophilic substitution or coupling reactions (e.g., using ethyl 4-aminobenzoate) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Methodological optimization focuses on controlling reaction temperatures (60–120°C) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yields .
Q. How is the structural characterization of this compound performed?
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₅N₅O₃) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, critical for understanding intermolecular interactions .
Q. What preliminary biological assays are recommended for this compound?
- Antiviral Screening : Cell-based assays (e.g., plaque reduction in influenza virus models) to evaluate inhibition of viral replication, inspired by triazolopyrimidine analogs .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Sonogashira coupling) to enhance regioselectivity during cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activity data?
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent inoculum sizes) to isolate compound-specific effects .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., replacing the ethyl ester with methyl or benzyl groups) to identify critical functional groups .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure direct binding to purported targets (e.g., viral polymerases) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyrido position to enhance electrophilic interactions with biological targets .
- Bioisosteric Replacement : Replace the triazole ring with tetrazole or imidazole to assess impact on potency and pharmacokinetics .
- Molecular Dynamics Simulations : Predict binding modes to enzymes (e.g., influenza PA-PB1 heterodimer) and validate with mutagenesis studies .
Q. How to assess electrochemical properties for drug development?
- Voltammetric Profiling : Use carbon graphite electrodes in cyclic voltammetry (CV) to determine redox potentials, critical for understanding metabolic stability .
- Correlation with Bioactivity : Compare electrochemical data (e.g., oxidation peaks at +0.8 V) with cytotoxicity to identify reactive metabolites .
Q. What mechanistic insights exist for its anticancer potential?
- Kinase Inhibition : Evaluate inhibition of PI3K/AKT/mTOR pathways using Western blotting or kinase-Glo assays, as seen in structurally related triazolopyrimidines .
- Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., MCF-7) .
- Synergy Studies : Test combination therapies with cisplatin or paclitaxel to identify additive/synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
